molecular formula C12H13NO3 B13359386 2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid

2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid

Cat. No.: B13359386
M. Wt: 219.24 g/mol
InChI Key: MBLWSUUEABIWPC-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid is a compound that belongs to the class of isoindolinones, which are important heterocyclic compounds. These compounds are found in a variety of natural products and synthetic biologically active compounds. The isoindolinone core is composed of a γ-lactam fused with a benzene ring, which can be either unsubstituted or substituted at various positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid can be achieved through several methods. One common method involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions. This method provides good yields under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the methyl or isoindolinone positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones and their derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindolinone derivatives, such as:

  • Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
  • 2-(2-nitrophenyl)acrylate
  • Indole derivatives

Uniqueness

2-Methyl-2-(1-oxoisoindolin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-methyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid

InChI

InChI=1S/C12H13NO3/c1-12(2,11(15)16)13-7-8-5-3-4-6-9(8)10(13)14/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

MBLWSUUEABIWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1CC2=CC=CC=C2C1=O

Origin of Product

United States

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